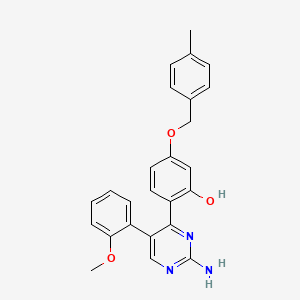

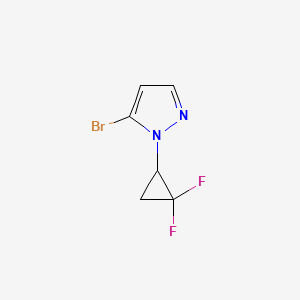

![molecular formula C21H26FN3O3 B2493575 8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021031-81-1](/img/structure/B2493575.png)

8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related spirocyclic compounds involves complex organic reactions that yield structures with significant biological and chemical properties. For example, the synthesis of spirooxindoles and spirohydantoins has been optimized for the inhibition of prolyl hydroxylase, demonstrating the synthetic versatility of spirocyclic compounds (Vachal et al., 2012). Similarly, the synthesis of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.5]decane-1,3-dione highlights the potential for creating compounds with varied biological activities (Obniska et al., 2006).

Molecular Structure Analysis

The structural analysis of such compounds often reveals intricate molecular geometries conducive to specific chemical interactions. For instance, crystal and molecular structure studies of related compounds show the significance of the spirocyclic framework and the inter- and intramolecular hydrogen bonding patterns that contribute to their stability and reactivity (Manjunath et al., 2011).

Chemical Reactions and Properties

Spirocyclic compounds undergo various chemical reactions that underscore their reactivity and potential as synthetic intermediates. The 1,3-dipolar cycloaddition reactions are particularly noteworthy, allowing for the rapid construction of spiro[4.5]decane systems, demonstrating the compounds' versatile reactivity and potential for generating complex structures (Ong & Chien, 1996).

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and for their application in synthesis and drug design. The crystallography of related compounds provides insights into their structural integrity and the role of specific functional groups in determining their physical characteristics (Manjunath et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are integral to the utility of spirocyclic compounds. The design and synthesis of compounds like 1,3,8-triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase highlight the targeted chemical functionality achievable through careful manipulation of their structure (Vachal et al., 2012).

Scientific Research Applications

Antimicrobial and Detoxification Properties

A derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione, specifically N-halamine-coated cotton, has been synthesized for antimicrobial and detoxification applications. This derivative, when bonded onto cotton fabrics, showed effective antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7. The chlorinated swatches also demonstrated the capacity to oxidize chemical mustard simulants into less toxic derivatives (Ren et al., 2009).

Myelostimulating Activity

Another study synthesized spiroconnected N-alkoxyalkylpiperidine hydantoins through the Strecker reaction. These derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones exhibited myelostimulating activity, significantly accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, which is crucial for the immune response and recovery from conditions like myelodepressive syndrome (Yu et al., 2018).

Crystal Structure Analysis

The compound’s unique structural features have been a subject of interest in several studies. For instance, crystal structures of oxaspirocyclic compounds related to 1,3,8-triazaspiro[4.5]decane-2,4-dione were determined using single-crystal X-ray crystallography. These studies provide essential insights into the molecular and supramolecular architecture of these compounds, contributing to the understanding of their chemical behavior and potential applications in various fields (Jiang & Zeng, 2016).

Mechanism of Action

Target of Action

It is suggested that this compound may be promising for the production of important biologically active compounds .

Mode of Action

The synthesis of similar spiro compounds has been reported to involve reactions such as copper-catalyzed difluoroalkylation and Pd-catalyzed decarboxylation . These reactions could potentially influence the interaction of the compound with its targets.

properties

IUPAC Name |

8-(cyclohexanecarbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3/c22-17-8-6-15(7-9-17)14-25-19(27)21(23-20(25)28)10-12-24(13-11-21)18(26)16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADKYHUONCEFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

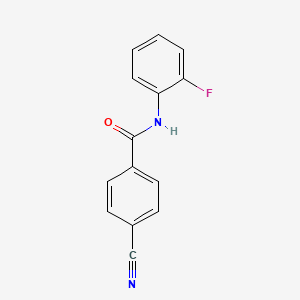

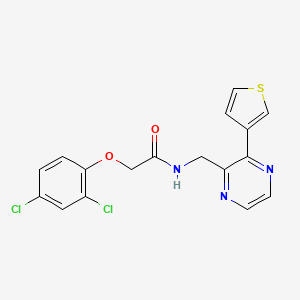

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2493500.png)

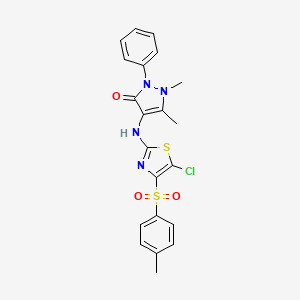

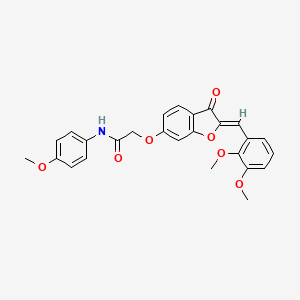

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2493501.png)

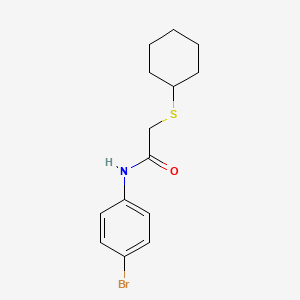

![5-chloro-2-(methylsulfanyl)-N-{3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidine-4-carboxamide](/img/structure/B2493502.png)

![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)

![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)

![8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493514.png)